2-Chlorobenzoyl chloride
Overview
Description
2-Chlorobenzoyl chloride, also known as benzoyl chloride, is an important organic chemical compound used in the synthesis of a wide range of organic compounds. It is a colorless liquid at room temperature and is highly reactive, making it an ideal starting material for organic synthesis. It is also used as an intermediate in the production of pharmaceuticals, dyes, perfumes, and other industrial chemicals.
Scientific Research Applications
Sensitization Studies
- Allergic Reactions and Sensitization : Landsteiner and Jacobs (1936) explored the sensitization capacity of substances like 2-Chlorobenzoyl chloride, revealing its role in allergic reactions and anaphylactic shock in animals (Landsteiner & Jacobs, 1936).
Chemical Synthesis
- Synthesis of Polystyrene Resin : Orosz and Kiss (1998) described a method to synthesize 2-chlorotritylchloride polystyrene resin using this compound, highlighting its use in resin synthesis (Orosz & Kiss, 1998).
- Formation of Thiourea Compounds : Xin-jian (2005) demonstrated the synthesis of N-(2-chlorobenzoyl)-N′-[5-(3-pyridyl)-1,3,4-thiadiazol-2-yl]-thiourea using this compound (Song Xin-jian, 2005).
- Tandem Acylation-Cross-Coupling Reaction : Zhang et al. (2009) developed a method for the acylation of o-chlorobenzoyl chloride with dialkyl and diaryl magnesium compounds, showing the chemical versatility of related compounds (Zhang et al., 2009).
Environmental and Analytical Applications
- Advanced Oxidation Processes : M'hemdi et al. (2013) investigated the electrochemical oxidation of 2-chlorobenzoic acid, a compound related to this compound, for environmental remediation (M'hemdi et al., 2013).
- Gas Electron Diffraction Studies : Johansen et al. (2013) used gas electron diffraction to study the molecular structures of this compound, providing insights into its chemical behavior (Johansen et al., 2013).
Safety and Hazards
2-Chlorobenzoyl chloride is considered hazardous. It may be corrosive to metals and cause severe skin burns and eye damage. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Relevant Papers One relevant paper discusses the synthesis of propranolol and its novel derivatives using this compound . Another paper mentions the use of this compound as a sensory irritant to evaluate the characteristic modifications of the normal breathing pattern of exposed mice .
Mechanism of Action
Target of Action
2-Chlorobenzoyl chloride primarily targets aromatic amines and ammonium thiocyanate . These targets play a crucial role in the formation of N-aryl-N′ (2-chlorobenzoyl) thioureas .
Mode of Action
The compound interacts with its targets through a process known as solid-liquid phase-transfer catalysis . This interaction involves the use of polyethylene glycol-400 as a catalyst . The result of this interaction is the formation of N-aryl-N′ (2-chlorobenzoyl) thioureas . Additionally, this compound causes the acylation of polystyrene during the preparation and regeneration of the polystyrene-based resin .
Biochemical Pathways
The formation of n-aryl-n′ (2-chlorobenzoyl) thioureas suggests that it may influence pathways involving these compounds .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature , which could influence its absorption and distribution. More research would be needed to fully outline its pharmacokinetic properties.
Result of Action
The primary molecular result of this compound’s action is the formation of N-aryl-N′ (2-chlorobenzoyl) thioureas . This suggests that the compound may have applications in the synthesis of these thioureas. On a cellular level, more research would be needed to fully understand the effects of this compound’s action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it’s known that the compound can cause burns of eyes, skin, and mucous membranes, and that contact with water liberates toxic gas . Therefore, it’s crucial to handle this compound with care, using appropriate protective measures and ensuring a well-ventilated environment .
properties
IUPAC Name |
2-chlorobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O/c8-6-4-2-1-3-5(6)7(9)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIKNECPXCLUHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060572 | |
Record name | Benzoyl chloride, 2-chloro- | |
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Molecular Weight |
175.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an acrid odor; [Alfa Aesar MSDS] | |
Record name | 2-Chlorobenzoyl chloride | |
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CAS RN |
609-65-4, 1321-03-5 | |
Record name | 2-Chlorobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=609-65-4 | |
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Record name | 2-Chlorobenzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609654 | |
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Record name | Benzoyl chloride, chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chlorobenzoyl chloride | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93897 | |
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Record name | Benzoyl chloride, 2-chloro- | |
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Record name | Benzoyl chloride, 2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chlorobenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.268 | |
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Record name | 2-CHLOROBENZOYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR29A4N74X | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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